Sodium 5-formyl-2-methoxybenzenesulfonate

Beschreibung

Significance and Context in Contemporary Chemical Sciences

Sodium 5-formyl-2-methoxybenzenesulfonate is primarily recognized in the field of pharmaceutical sciences as a process-related impurity and reference standard for Tamsulosin, a medication used to treat benign prostatic hyperplasia. veeprho.com Its significance lies in the realm of analytical chemistry and quality control, where the detection and quantification of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products. daicelpharmastandards.com The presence of this compound in Tamsulosin drug substance highlights the chemical pathways involved in the synthesis and potential degradation of the active pharmaceutical ingredient. ijpsonline.comijpsonline.com

Beyond its role as a pharmaceutical impurity, its molecular structure suggests potential as a versatile building block in organic synthesis. The combination of a water-solubilizing sulfonate group, a reactive aldehyde, and a methoxy-substituted aromatic ring makes it a candidate for creating more complex molecules. synzeal.com

Historical Perspective on Aromatic Sulfonate Chemistry

The study of aromatic sulfonates dates back to the 19th century, with the discovery that aromatic compounds can be sulfonated using sulfuric acid. ijpsonline.com This electrophilic aromatic substitution reaction, where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group, has become a cornerstone of industrial organic chemistry.

Historically, various methods have been developed to introduce the sulfonate group. The Piria reaction, discovered by Raffaele Piria in 1851, involves the treatment of nitrobenzene (B124822) with a metal bisulfite to produce an aminosulfonic acid. Another notable method is the Tyrer sulfonation process from 1917. The development of various sulfonating agents, such as oleum (B3057394) (fuming sulfuric acid) and chlorosulfuric acid, has expanded the scope and applicability of this reaction. ijpsonline.com Aromatic sulfonic acids and their salts are fundamental intermediates in the production of a wide array of products, including detergents, dyes, and pharmaceuticals like sulfa drugs. nih.gov The reversibility of the sulfonation reaction also makes the sulfonic acid group a useful protecting group in multi-step organic syntheses.

Structural Framework and Functional Group Analysis

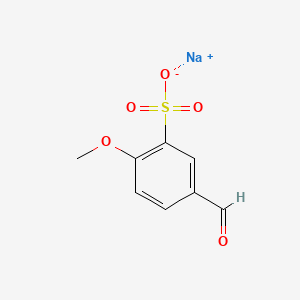

This compound is a multifunctional aromatic compound. Its structure consists of a benzene (B151609) ring substituted with three key functional groups: a sodium sulfonate group (-SO₃Na), a formyl group (-CHO), and a methoxy (B1213986) group (-OCH₃). synzeal.com

Sodium Sulfonate Group: This ionic group confers high water solubility to the molecule, which is a significant physical property influencing its applications, particularly in aqueous reaction media. synzeal.com

Formyl Group: The aldehyde functionality is a reactive site for various organic transformations, such as oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or participation in condensation reactions like the formation of Schiff bases or azo dyes.

Methoxy Group: As an electron-donating group on the aromatic ring, the methoxy group influences the reactivity and orientation of further electrophilic aromatic substitution reactions. ijpsonline.com

The arrangement of these groups on the benzene ring dictates the compound's chemical behavior and potential for use as a synthon in targeted chemical syntheses.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₇NaO₅S | synzeal.com |

| Molecular Weight | 238.19 g/mol | researchgate.net |

| CAS Number | 5393-59-9 | researchgate.net |

| Appearance | White to Off-white Solid |

| Solubility | Soluble in water | synzeal.com |

Overview of Current Research Trajectories

Current research interest in this compound is predominantly centered on its role in pharmaceutical analysis. As a known impurity of Tamsulosin (designated as Tamsulosin EP Impurity E), a significant area of research involves the development of sensitive and accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for its detection and quantification in bulk drug and finished pharmaceutical products. daicelpharmastandards.com

While not extensively documented, the compound's structure suggests potential research avenues in materials science and synthetic chemistry. The presence of the formyl and sulfonate groups makes it a plausible precursor for the synthesis of novel dyes or functional polymers. Research on structurally similar compounds, such as other substituted benzaldehyde (B42025) sulfonic acids, has shown their utility in creating azo dyes and as catalysts in organic reactions. nih.gov Future research may explore the use of this compound as a specialized building block, leveraging its unique combination of functional groups.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

5393-59-9 |

|---|---|

Molekularformel |

C8H8NaO5S |

Molekulargewicht |

239.20 g/mol |

IUPAC-Name |

sodium;5-formyl-2-methoxybenzenesulfonate |

InChI |

InChI=1S/C8H8O5S.Na/c1-13-7-3-2-6(5-9)4-8(7)14(10,11)12;/h2-5H,1H3,(H,10,11,12); |

InChI-Schlüssel |

RXHQZEGVZGETFZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=O)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=O)S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

5393-59-9 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Sodium 5 Formyl 2 Methoxybenzenesulfonate

Established Synthetic Pathways

The traditional synthesis of Sodium 5-formyl-2-methoxybenzenesulfonate can be approached through two primary retrosynthetic routes: the sulfonation of a substituted benzaldehyde (B42025) or the formylation of a substituted benzenesulfonic acid. Each pathway presents its own set of challenges and considerations regarding reaction conditions and regioselectivity.

Sulfonation Reactions in Aryl Systems

One of the fundamental methods for introducing a sulfonic acid group onto an aromatic ring is through electrophilic aromatic substitution using a sulfonating agent. unacademy.comlibretexts.org In the context of synthesizing this compound, a plausible precursor is 4-methoxybenzaldehyde (B44291). The methoxy (B1213986) group is an activating, ortho-, para-directing group, while the formyl group is a deactivating, meta-directing group. The directing effects of these substituents play a crucial role in determining the position of the incoming sulfo group.

The sulfonation of anisole (B1667542) (methoxybenzene) and its derivatives has been studied, and the isomer distribution is known to be influenced by the reaction conditions, including the sulfonating agent and the solvent. rsc.orgpsu.edu For instance, sulfonation of anisole with sulfuric acid can yield a mixture of ortho and para isomers. rsc.org

A common sulfonating agent is chlorosulfonic acid (ClSO₃H), which is known for its reactivity. pageplace.deresearchgate.net The reaction of 4-methoxybenzaldehyde with chlorosulfonic acid would likely lead to the introduction of the sulfonyl chloride group. Subsequent hydrolysis of the resulting sulfonyl chloride would yield the sulfonic acid. The directing effects of the existing methoxy and formyl groups would favor sulfonation at the position ortho to the methoxy group and meta to the formyl group, which corresponds to the desired 5-position.

Another approach involves the use of oleum (B3057394) (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. google.commasterorganicchemistry.com This is a potent sulfonating agent used in industrial processes. The reaction of 4-chlorobenzaldehyde (B46862) with excess oleum at elevated temperatures has been reported to yield 2-chloro-5-formylbenzenesulfonic acid, demonstrating the feasibility of sulfonating a benzaldehyde derivative. google.com A similar strategy could be adapted for 4-methoxybenzaldehyde.

Table 1: Plausible Sulfonation Reaction for the Synthesis of 5-formyl-2-methoxybenzenesulfonic acid

| Precursor | Sulfonating Agent | Key Reaction Parameters | Product |

| 4-Methoxybenzaldehyde | Chlorosulfonic Acid | Typically performed in a chlorinated solvent at low temperatures. | 5-formyl-2-methoxybenzenesulfonyl chloride |

| 4-Methoxybenzaldehyde | Oleum (H₂SO₄/SO₃) | Reaction temperature and concentration of SO₃ are critical for selectivity and yield. | 5-formyl-2-methoxybenzenesulfonic acid |

Formylation Strategies on Methoxylated Benzenesulfonic Acids

An alternative synthetic strategy involves the introduction of a formyl group onto a pre-existing methoxylated benzenesulfonic acid salt, such as sodium 2-methoxybenzenesulfonate. The formylation of electron-rich aromatic rings is a well-established transformation in organic chemistry, with several named reactions applicable to this step. wikipedia.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.org The electron-donating methoxy group on sodium 2-methoxybenzenesulfonate would activate the ring towards electrophilic attack by the Vilsmeier reagent, directing the formylation to the para position relative to the methoxy group, which is the desired 5-position.

The Duff reaction provides another route for the ortho-formylation of phenols and other activated aromatic rings using hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid catalyst. wikipedia.orguni.edu While typically used for phenols, its application to other activated aromatic systems has been explored. A patent describes a similar approach for the formylation of methyl 2-methoxybenzoate (B1232891) using urotropine and methanesulfonic acid to produce methyl 5-formyl-2-methoxybenzoate, indicating the feasibility of this formylation method on a related substrate. wikipedia.org

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform (B151607) in a basic solution. unacademy.commychemblog.comwikipedia.orgsynarchive.com However, this reaction is generally less efficient and produces a mixture of ortho and para isomers, making it a less desirable choice for the specific synthesis of a single isomer in high yield.

Table 2: Common Formylation Reactions Applicable to the Synthesis of 5-formyl-2-methoxybenzenesulfonic acid

| Reaction Name | Reagents | General Applicability |

| Vilsmeier-Haack Reaction | DMF, POCl₃ (or other acid halides) | Electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.comorganic-chemistry.org |

| Duff Reaction | Hexamethylenetetramine, acid catalyst | Primarily for phenols, but also for other activated aromatic rings. wikipedia.orguni.edu |

| Reimer-Tiemann Reaction | Chloroform, strong base | Primarily for the ortho-formylation of phenols. mychemblog.comwikipedia.orgsynarchive.com |

Precursor Compound Derivatization and Salt Formation

The final step in the synthesis is the formation of the sodium salt. If the synthesis proceeds through the sulfonation of 4-methoxybenzaldehyde with chlorosulfonic acid, the resulting 5-formyl-2-methoxybenzenesulfonyl chloride needs to be hydrolyzed to the sulfonic acid. This is typically achieved by treatment with water. Subsequent neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, will yield the final product, this compound.

If the synthesis starts with the formylation of sodium 2-methoxybenzenesulfonate, the product is directly obtained as the sodium salt. The workup procedure would involve purification to remove any unreacted starting materials and byproducts.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards developing more environmentally friendly and efficient chemical processes. This has led to the exploration of catalytic methods and the application of green chemistry principles in the synthesis of aromatic compounds.

Catalytic Methods for Benzenesulfonate (B1194179) Synthesis

The development of catalytic methods for sulfonation reactions offers a promising alternative to the use of stoichiometric amounts of harsh reagents like oleum or chlorosulfonic acid. While direct catalytic sulfonation of arenes is still an area of active research, advancements in catalysis can be applied to related transformations.

Phase-transfer catalysis (PTC) has been shown to be effective in various two-phase reactions, including some electrophilic substitution reactions. wikipedia.orgprinceton.edursc.org In the context of sulfonation, a phase-transfer catalyst could potentially facilitate the reaction between an aqueous solution of a sulfonating agent and an organic solution of the aromatic precursor, leading to improved reaction rates and milder conditions.

Green Chemistry Principles in Compound Production

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles can be applied to the synthesis of this compound in several ways.

For the formylation step, the development of catalyst- and solvent-free N-formylation methods for amines using formic acid or ethyl formate (B1220265) as the formylating agent highlights a move towards greener conditions. tandfonline.comtandfonline.com While this specific example is for N-formylation, the underlying principle of avoiding hazardous solvents and catalysts is highly relevant. Research into solid acid catalysts or other heterogeneous catalysts for formylation could also lead to more sustainable processes by simplifying catalyst recovery and reuse.

In sulfonation, the use of sulfur trioxide complexes with milder bases or the development of solid-supported sulfonating agents could reduce the environmental impact associated with traditional methods. The use of microreactors or flow chemistry can also contribute to a greener process by improving heat and mass transfer, leading to better control over the reaction and potentially higher yields and selectivity with less waste generation.

The choice of solvents is another critical aspect of green chemistry. Replacing hazardous chlorinated solvents with more benign alternatives, or ideally, performing reactions in solvent-free conditions, would significantly improve the environmental profile of the synthesis.

Chemical Reactivity and Mechanistic Investigations of Sodium 5 Formyl 2 Methoxybenzenesulfonate

Electrophilic and Nucleophilic Reactions of the Formyl Group

The aldehyde (formyl) functionality is a key site of reactivity in Sodium 5-formyl-2-methoxybenzenesulfonate, participating in a variety of electrophilic and nucleophilic reactions. cymitquimica.com

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions are fundamental in the synthesis of a wide array of organic compounds.

Imine Formation: In the presence of a primary amine, the formyl group of this compound can form an imine (or Schiff base). This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by acid. alfa-chemistry.com

Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. This reaction follows a similar mechanism to imine formation.

Oxime Formation: Treatment with hydroxylamine (B1172632) results in the formation of an oxime.

These condensation reactions are generally reversible and can be influenced by pH. A study on imine formation in water with a "sulfonate aldehyde" demonstrated that the reaction is significantly faster in aqueous solution compared to organic solvents like DMSO. alfa-chemistry.com

Table 1: General Condensation Reactions of the Formyl Group

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine | Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O |

| Hydrazine (H₂N-NH₂) | Hydrazone | Ar-CHO + H₂N-NH₂ ⇌ Ar-CH=N-NH₂ + H₂O |

| Hydroxylamine (H₂N-OH) | Oxime | Ar-CHO + H₂N-OH ⇌ Ar-CH=N-OH + H₂O |

Note: Ar represents the 2-methoxy-5-sulfonatophenyl group.

The formyl group can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing pathways to different classes of compounds. umass.edu

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can oxidize the aldehyde to a carboxylic acid. A kinetic study on the oxidation of substituted benzaldehydes by benzyltrimethylammonium (B79724) chlorobromate showed that the reaction is first order with respect to both the aldehyde and the oxidizing agent. cymitquimica.comwikipedia.org The reaction rates are influenced by the nature and position of the substituents on the benzene (B151609) ring. cymitquimica.comwikipedia.org

Reduction: The formyl group can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent used for this transformation, capable of reducing aldehydes and ketones without affecting other functional groups like the sulfonate ester. umass.eduyoutube.com The reduction of conjugated aldehydes with sodium borohydride can sometimes lead to the reduction of the carbon-carbon double bond as well, although this is less common for aromatic aldehydes. sci-hub.se

Reactions Involving the Sulfonate Moiety

The sulfonate group (-SO₃⁻) is generally a poor leaving group in nucleophilic aromatic substitution. However, under specific conditions, it can be displaced. A historical industrial synthesis of phenol (B47542) involved the heating of sodium benzenesulfonate (B1194179) with a strong base, leading to desulfonation. wikipedia.org Aryl sulfonates can also participate in transition metal-catalyzed cross-coupling reactions, acting as alternatives to aryl halides.

Aromatic Substitution Reactions

Further substitution on the benzene ring of this compound is governed by the directing effects of the existing substituents. The reactivity and regioselectivity of electrophilic aromatic substitution are influenced by the interplay of the activating methoxy (B1213986) group and the deactivating formyl and sulfonate groups.

Directing Effects:

Methoxy group (-OCH₃): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Formyl group (-CHO): This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects.

Sulfonate group (-SO₃⁻): This is also a deactivating group and a meta-director, withdrawing electron density from the ring.

Given the positions of the existing substituents, the potential sites for further electrophilic attack are C4 and C6. The methoxy group at C2 directs towards the para position (C5, already substituted) and the ortho positions (C1 and C3, both substituted). The formyl group at C5 directs towards the meta positions (C1 and C3, both substituted). The sulfonate group at C1 directs towards the meta positions (C3 and C5, both substituted). This complex interplay of directing effects makes predicting the major product of further substitution challenging without experimental data. However, the positions ortho to the activating methoxy group (C3 and C1) are electronically enriched, but also sterically hindered.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic molecular systems. bldpharm.comyoutube.com The reversible formation of imines from aldehydes and amines is a cornerstone of DCC. alfa-chemistry.comsigmaaldrich.com

This compound, with its reactive aldehyde group and water-solubilizing sulfonate group, is a potential candidate for the construction of dynamic covalent systems in aqueous media. cymitquimica.comalfa-chemistry.com The reversible nature of imine, hydrazone, and oxime formation allows for the creation of libraries of compounds that can adapt their composition in response to environmental stimuli. mdpi.comrsc.org The sulfonate group can enhance the water solubility of the resulting dynamic covalent libraries.

Reaction Kinetic and Thermodynamic Studies

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively available in the public domain. However, studies on related substituted benzaldehydes and aryl sulfonates provide insights into the expected behavior of this compound.

Kinetic Studies: Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction rates are sensitive to the electronic effects of the substituents. cymitquimica.comwikipedia.org For example, electron-withdrawing groups can influence the rate of oxidation. cymitquimica.comwikipedia.org A study on the kinetics of hydrazone formation from various substituted benzaldehydes indicated that electron-donating substituents on the benzaldehyde (B42025) facilitate the reaction. ucalgary.ca

Thermodynamic Studies: The thermodynamic parameters for the reactions of this compound have not been specifically reported. In general, condensation reactions like imine formation are equilibrium processes, and the position of the equilibrium can be influenced by factors such as reactant concentrations, temperature, and the removal of byproducts like water.

Derivative Synthesis and Structure Activity Relationship Sar Studies Based on Sodium 5 Formyl 2 Methoxybenzenesulfonate

Design and Synthesis of Functionalized Analogues

The chemical architecture of Sodium 5-formyl-2-methoxybenzenesulfonate, characterized by its aldehyde and methoxy-substituted benzene (B151609) ring, makes it an excellent starting material for the synthesis of a wide array of derivatives. cymitquimica.com The aldehyde functional group, in particular, is a reactive handle for forming new carbon-nitrogen and carbon-carbon bonds, leading to diverse molecular frameworks.

Hydrazone Derivatives for Enzyme Inhibition Research

The condensation reaction between the formyl group of this compound and various hydrazides is a straightforward and efficient method to produce a library of hydrazone derivatives. This class of compounds is of significant interest in medicinal chemistry due to their well-documented potential as enzyme inhibitors. nih.govnih.gov The general synthesis involves refluxing the aldehyde with a substituted hydrazide in a suitable solvent like methanol, often with a catalytic amount of acid. nih.govmdpi.com

The resulting hydrazone scaffold (Ar-CH=N-NH-C(=O)-R) is a known pharmacophore that can interact with various biological targets. For instance, studies on other hydrazone derivatives have demonstrated potent inhibitory activity against enzymes like monoamine oxidases (MAOs), which are crucial targets in the treatment of neurological disorders. nih.gov The biological activity of these derivatives can be finely tuned by varying the 'R' group on the hydrazide, which can influence factors like lipophilicity, electronic properties, and steric interactions within the enzyme's active site.

Table 1: Representative Hydrazone Derivatives and their Potential Research Applications

| Derivative Class | General Structure | Potential Research Focus | Key Structural Features for Activity |

|---|---|---|---|

| Benzoyl Hydrazones | Ar-CH=N-NH-C(=O)-Ph | Anticholinesterase, Antioxidant | Substitution pattern on the phenyl ring |

| Heterocyclic Hydrazones | Ar-CH=N-NH-C(=O)-Het | Antimicrobial, Anticancer | Nature of the heterocyclic ring (e.g., thiadiazole, xanthine) researchgate.net |

| Aliphatic Hydrazones | Ar-CH=N-NH-C(=O)-Alkyl | General enzyme inhibition screening | Chain length and branching of the alkyl group |

Note: 'Ar' represents the 5-formyl-2-methoxybenzenesulfonate moiety.

Thiazolidinedione Conjugates for Biological Activity Studies

Thiazolidinediones (TZDs) are a class of compounds known for their applications in metabolic disease research. The synthesis of TZD conjugates of this compound can be achieved through the Knoevenagel condensation. nih.gov This reaction involves the base-catalyzed condensation of the aldehyde with the active methylene (B1212753) group of the thiazolidine-2,4-dione ring. researchgate.net The resulting 5-benzylidene-thiazolidine-2,4-dione derivatives are of interest for their potential biological activities. researchgate.net

The reaction is typically carried out in the presence of a weak base like piperidine (B6355638) or sodium bicarbonate. nih.govresearchgate.net The properties of the final conjugate can be further modified by substitutions on the nitrogen atom of the TZD ring. researchgate.net Research on similar structures suggests that the electronic nature of the substituents on the aromatic ring can influence the biological profile of the molecule. researchgate.net

Table 2: Potential Thiazolidinedione Conjugates and their Biological Significance

| Conjugate Type | Synthetic Route | Potential Biological Target | Rationale for Investigation |

|---|---|---|---|

| 5-Arylidene-TZD | Knoevenagel Condensation researchgate.net | PPARγ and other nuclear receptors | Established activity of TZD core in metabolic diseases researchgate.net |

Sulfonamide and Other Bioactive Scaffolds

The core structure of this compound contains a sulfonated aromatic ring, a feature shared with many bioactive sulfonamide compounds. nih.gov While the starting material is a sulfonate, it provides a basis for the design of related sulfonamide derivatives. A closely related compound, 5-formyl-2-methoxybenzenesulfonamide, has been identified and can serve as a more direct precursor for a range of sulfonamide derivatives. nih.gov The synthesis of novel sulfonamides from this precursor could involve reactions of the formyl group or modifications at the sulfonamide nitrogen.

Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The synthesis of novel sulfonamide derivatives based on the 2-methoxy-5-formylphenyl scaffold could lead to the discovery of new compounds with interesting pharmacological profiles.

Organometallic Derivatives and Complexes

The potential for this compound to act as a ligand for the formation of organometallic complexes is an area ripe for exploration. The oxygen atoms of the methoxy (B1213986) and sulfonate groups, as well as the aldehyde oxygen, can act as coordination sites for metal ions. The synthesis of such complexes would typically involve reacting the sodium salt with a suitable metal salt in an appropriate solvent. The resulting coordination complexes could exhibit interesting catalytic or material properties. While specific examples with this compound are not prevalent in the literature, the principles of coordination chemistry suggest that a variety of complexes could be formed.

Exploration of Substituent Effects on Reactivity and Academic Properties

The reactivity and properties of the derivatives of this compound are significantly influenced by the nature and position of its substituents. The interplay between the electron-donating methoxy group and the electron-withdrawing formyl and sulfonate groups creates a unique electronic environment on the benzene ring.

A computational study on similarly substituted naphthalene (B1677914) derivatives highlighted how methoxy and formyl groups impact the energetics and reactivity of the aromatic system. nih.gov The methoxy group, being an electron-donating group, generally increases the electron density of the ring, potentially activating it towards electrophilic substitution, although the presence of the deactivating formyl and sulfonate groups complicates this. Conversely, the electron-withdrawing nature of the formyl and sulfonate groups decreases the ring's electron density.

The kinetic isotope effect is another area of interest. Replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, can lead to a slower rate of metabolic reactions due to the stronger carbon-deuterium bond. wikipedia.org This "deuterated drug" strategy has been successfully used to improve the pharmacokinetic profiles of some drugs. wikipedia.org Applying this concept to derivatives of this compound by selectively deuterating positions susceptible to metabolic oxidation could lead to compounds with enhanced stability.

SAR Methodologies and Predictive Modeling in Chemical Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the derivatives of this compound, SAR analysis would involve systematically modifying the structure and evaluating the impact on a specific biological endpoint. For instance, in a series of hydrazone derivatives, variations in the substituent on the hydrazide moiety can be correlated with changes in enzyme inhibitory potency. frontiersin.org

Computational modeling and predictive studies are increasingly used to guide SAR investigations. Molecular docking, for example, can predict how a synthesized derivative might bind to the active site of a target protein. nih.govresearchgate.net This can provide insights into the key interactions responsible for biological activity and help prioritize the synthesis of the most promising compounds. For sulfonamide derivatives, computational docking has been used to estimate binding energies against bacterial enzymes, correlating well with observed antimicrobial activity. nih.govresearchgate.net These in silico methods, when used in conjunction with experimental data, can accelerate the discovery of new bioactive molecules. Studies on fluorinated benzenesulfonamides have also utilized SAR to understand their effects on protein aggregation, a process relevant to neurodegenerative diseases. researchgate.netnih.gov

Advanced Analytical Characterization in Research on Sodium 5 Formyl 2 Methoxybenzenesulfonate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of Sodium 5-formyl-2-methoxybenzenesulfonate. By probing the interactions of the molecule with electromagnetic radiation, these methods confirm the presence of key functional groups and map the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In ¹H NMR analysis of this compound, specific proton signals are expected based on its structure. The spectrum would feature a distinct singlet for the aldehyde proton (-CHO), typically found far downfield. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet. The three protons on the benzene (B151609) ring would appear as a complex set of signals (doublets and a doublet of doublets) in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing formyl and sulfonate groups and the electron-donating methoxy group. While specific data for this exact compound is not widely published, analysis of a close precursor, methyl 5-formyl-2-methoxybenzoate, in DMSO-d₆ shows signals at δ 9.92 (aldehyde), δ 8.20-8.11 and δ 7.37 (aromatic), and δ 3.94 and δ 3.83 (methoxy and ester methyl) google.com, providing insight into the expected regions for the proton signals.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are anticipated: one for the aldehyde carbonyl, six for the aromatic carbons (with varied chemical shifts due to substituent effects), and one for the methoxy carbon. The carbonyl carbon signal would be the most downfield, followed by the aromatic carbons, and finally the methoxy carbon at the most upfield position. Data for the related isomer, 2-Formylbenzenesulfonic acid sodium salt, shows aromatic and carbonyl carbons in the 128-193 ppm range, which is consistent with expectations for this class of compounds. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Signal Type | Predicted Chemical Shift (ppm) |

| ¹H | Aldehyde (-CHO) | Singlet (s) | 9.8 - 10.1 |

| ¹H | Aromatic (Ar-H) | Multiplets (m) | 7.2 - 8.5 |

| ¹H | Methoxy (-OCH₃) | Singlet (s) | 3.8 - 4.0 |

| ¹³C | Carbonyl (C=O) | Singlet | 188 - 193 |

| ¹³C | Aromatic (C-SO₃) | Singlet | 145 - 155 |

| ¹³C | Aromatic (C-O) | Singlet | 158 - 165 |

| ¹³C | Aromatic (Ar-C) | Singlets | 110 - 135 |

| ¹³C | Methoxy (-OCH₃) | Singlet | 55 - 60 |

IR and Raman spectroscopy are complementary techniques used to identify the vibrational modes of functional groups within a molecule. msu.eduspectroscopyonline.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. msu.edu A strong, sharp band around 1700 cm⁻¹ would indicate the C=O stretch of the aldehyde. The S=O stretching vibrations of the sulfonate group (-SO₃⁻) would appear as strong, distinct bands in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions. Aromatic C=C stretching bands would be visible in the 1600-1450 cm⁻¹ range, and the C-O stretching of the methoxy group would appear around 1250 cm⁻¹. msu.edu

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net It would be effective in identifying the aromatic ring vibrations and the symmetric stretch of the sulfonate group. The C-H bonds of the aldehyde and methoxy groups would also produce signals. researchgate.net This technique is also highly sensitive to the crystalline structure of the solid material. spectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | IR | 1690 - 1715 |

| Aldehyde (-CHO) | C-H Stretch | IR | 2810 - 2850 & 2710 - 2750 |

| Aromatic Ring | C=C Stretch | IR, Raman | 1450 - 1610 |

| Methoxy (-OCH₃) | C-O Stretch | IR | 1200 - 1275 (asymmetric) |

| Sulfonate (-SO₃⁻) | S=O Asymmetric Stretch | IR | 1150 - 1250 |

| Sulfonate (-SO₃⁻) | S=O Symmetric Stretch | IR, Raman | 1030 - 1070 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. rsc.org

Mass Spectrometry (MS) : In a typical MS experiment, the compound is ionized. For this compound, analysis in negative ion mode would detect the anionic component, [C₈H₇O₅S]⁻, with an expected integer mass-to-charge ratio (m/z) of 215. The fragmentation pattern would provide further structural proof, with potential losses of neutral molecules such as sulfur trioxide (SO₃, 80 Da), the formyl radical (CHO, 29 Da), or a methyl radical (CH₃, 15 Da). msu.edu

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. msu.edu The calculated exact mass of the [C₈H₇O₅S]⁻ anion is 215.0014 Da. An HRMS measurement confirming this value would provide unambiguous evidence for the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound Anion

| Ion Species | Formula | Mass Type | Calculated m/z |

| Parent Anion | [C₈H₇O₅S]⁻ | Exact | 215.0014 |

| Fragment (Loss of SO₃) | [C₈H₇O₂]⁻ | Exact | 135.0446 |

| Fragment (Loss of CHO) | [C₇H₆O₄S]⁻ | Exact | 185.9960 |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.

Due to its ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the primary method for the purity analysis of this compound. cymitquimica.com

A reversed-phase HPLC (RP-HPLC) method is typically suitable. nih.gov The analysis would likely employ a C18 or similar non-polar stationary phase. The mobile phase would consist of an aqueous buffer (to maintain pH and ensure solubility) mixed with an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would effectively separate the polar target compound from less polar impurities. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The technique requires the analyte to be volatile and thermally stable enough to be vaporized without decomposition. As an ionic salt, this compound has a negligible vapor pressure and would decompose at the high temperatures required for GC analysis.

For GC analysis to be possible, a chemical derivatization step would be necessary. This would involve converting the non-volatile sodium sulfonate group into a more volatile and thermally stable derivative, such as a sulfonyl chloride or a methyl sulfonate ester. While possible, this adds complexity and potential for analytical error, making HPLC the more direct and preferred method for routine purity assessment.

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state of a chemical compound is elucidated through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material.

Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published X-ray crystallography data for this compound was found. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available in the public domain.

The absence of a determined crystal structure for this compound means that a detailed analysis of its solid-state conformation, packing arrangement, and specific intermolecular forces, such as hydrogen bonding or π-π stacking, cannot be provided at this time. Such a study would be a valuable contribution to the chemical sciences, offering deeper insight into the structure-property relationships of this substituted aromatic sulfonate.

Future research involving the growth of single crystals of this compound and their subsequent analysis by X-ray diffraction would be required to generate the crystallographic data necessary for a complete solid-state characterization.

Computational and Theoretical Chemistry Studies of Sodium 5 Formyl 2 Methoxybenzenesulfonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to determine the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) are frequently used to predict molecular properties with high accuracy. nih.gov For the 5-formyl-2-methoxybenzenesulfonate anion, these calculations would typically start by optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

Once the optimized structure is obtained, a wealth of information can be derived. This includes the distribution of electron density, which highlights the electron-rich and electron-deficient areas of the molecule, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure. nih.gov

Table 1: Hypothetical Output from DFT Calculations on 5-formyl-2-methoxybenzenesulfonate Anion

| Calculated Property | Hypothetical Value | Significance |

| Total Energy | -1057.3 Hartree | Indicates the stability of the optimized geometry. |

| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | 4.2 Debye | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | C(formyl): +0.25, O(formyl): -0.45 | Shows the partial charge distribution on key atoms. |

Note: The data in this table is illustrative and does not represent experimentally verified results.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For Sodium 5-formyl-2-methoxybenzenesulfonate, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to analyze its behavior in solution. nih.gov

The primary goal of MD is to explore the conformational landscape of the molecule. The formyl and methoxy (B1213986) groups attached to the benzene (B151609) ring can rotate, leading to different spatial arrangements (conformers). MD simulations track these rotations and interactions, identifying the most stable and frequently occurring conformations. This analysis is vital for understanding how the molecule's shape influences its interactions with other molecules, including biological receptors. bibliotekanauki.pl The simulations also provide insights into the solvation process, showing how water molecules arrange themselves around the sulfonate, formyl, and methoxy groups, which is critical given the compound's water solubility. cymitquimica.com

Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation

| Simulation Parameter/Output | Description |

| Input Parameters | |

| Force Field | A set of equations and parameters describing the potential energy of the system (e.g., AMBER, CHARMM). |

| Solvent Model | A model representing the solvent, typically water (e.g., TIP3P). |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (µs). |

| Output Analysis | |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle, often used to analyze solvation shells. |

| Conformational Clustering | Groups similar conformations together to identify the most populated conformational states. |

Molecular Docking and Ligand-Receptor Interaction Modeling (for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. mdpi.com While docking studies on this compound itself are not documented, the methodology is widely applied to its derivatives to explore potential biological activity. For instance, sulfonamide derivatives are often studied as inhibitors of various enzymes. semanticscholar.org

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy. nih.gov A lower binding energy typically suggests a more stable and favorable interaction. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. mdpi.com For example, a study on flavone (B191248) derivatives docked into the estrogen receptor (ER-α) identified specific compounds with low binding energies, suggesting they could be potent binders. nih.gov This approach is invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Table 3: Example Molecular Docking Results for 3-Methoxy Flavone Derivatives with Estrogen Receptor (ER-α)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Control Ligand (IOG) | -12.84 | LEU346, THR347, MET388 |

| Derivative Cii | -10.14 | LEU346, ALA350, PHE404 |

| Derivative Ciii | -9.85 | THR347, LEU384, PHE404 |

| Derivative Civ | -9.76 | LEU346, LEU387, MET421 |

Source: Adapted from findings on 3-methoxy flavone derivatives. nih.gov

In Silico Prediction of Compound Behavior (e.g., ADME for derivatives)

In silico ADME prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, and Excretion properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.gov

For derivatives of this compound, various software tools like SwissADME and pkCSM can predict key drug-likeness parameters. nih.govnih.gov These often include adherence to Lipinski's "Rule of Five," which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Other predicted properties can include water solubility, blood-brain barrier permeability, and potential for inhibition of key metabolic enzymes like Cytochrome P450. nih.govscirp.org

Table 4: Example of Predicted ADME Properties for Synthesized Benzimidazole (B57391) Derivatives

| Property | Predicted Range for Derivatives | Lipinski's Rule Guideline | Significance |

| Molecular Weight (MW) | 423.49 – 484.93 g/mol | < 500 | Related to absorption and distribution. |

| LogP (Lipophilicity) | 3.24 – 4.64 | < 5 | Influences solubility and membrane permeability. |

| Hydrogen Bond Donors (HBD) | 1 | < 5 | Affects solubility and binding. |

| Hydrogen Bond Acceptors (HBA) | 5 – 6 | < 10 | Affects solubility and binding. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | < 140 Ų | Correlates with membrane permeability and bioavailability. |

Source: Adapted from data on novel benzimidazole derivatives. nih.gov

Development of Predictive Models for Chemical Reactivity

Predicting the chemical reactivity of a molecule is a key challenge in chemistry. Modern computational approaches combine quantum mechanics with machine learning to build models that can forecast how a molecule will behave in a chemical reaction. nih.gov These models learn from large datasets of known reactions to identify patterns in how different functional groups react.

For a molecule like this compound, a predictive model could identify the most likely sites of reaction. The aldehyde (formyl) group, for example, is a known reactive site for nucleophilic addition. The aromatic ring can undergo electrophilic substitution, and the sulfonate group can influence this reactivity. Transformer models, a type of neural network architecture originally developed for language processing, have been adapted to "translate" a set of reactants into their likely products with impressive accuracy. arxiv.org By representing molecules as text strings (SMILES), these models can learn the complex rules of chemical reactivity without being explicitly programmed with them. arxiv.org The development of such models is an active area of research aimed at accelerating the discovery of new synthetic routes and understanding metabolic pathways. nih.gov

Table 5: Components of a Machine Learning Model for Reactivity Prediction

| Component | Description | Example |

| Input Representation | How the molecule is represented for the model. | SMILES (Simplified Molecular Input Line Entry System) strings. arxiv.org |

| Model Architecture | The type of algorithm used for learning. | Transformer-based neural network (e.g., ProPreT5). arxiv.org |

| Training Data | The dataset of reactions used to train the model. | Large public or proprietary reaction databases. |

| Task | The specific prediction the model is designed to make. | Reaction product prediction, retrosynthesis, or reaction yield estimation. |

| Performance Metric | How the model's accuracy is measured. | Top-1 Accuracy (the correct product is the model's first prediction). |

Applications in Chemical Synthesis and Materials Science Research Involving Sodium 5 Formyl 2 Methoxybenzenesulfonate

Role as a Building Block in Complex Organic Synthesis

The presence of both an aldehyde and a substituted aromatic ring makes Sodium 5-formyl-2-methoxybenzenesulfonate a valuable building block in the field of complex organic synthesis. The aldehyde group can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, and condensations, while the aromatic ring can be subject to further substitution reactions.

One of the significant applications of this structural motif is in the synthesis of key intermediates for pharmacologically active molecules. While direct use of this compound is not extensively documented in publicly available research, the closely related compound, methyl 5-formyl-2-methoxybenzoate, serves as a critical precursor in the synthesis of Eluxadoline. researchgate.netresearchgate.net Eluxadoline is a medication used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). researchgate.net

The synthesis of the Eluxadoline intermediate, 5-formyl-2-methoxy-benzoic acid methyl ester, highlights the importance of this particular arrangement of functional groups. researchgate.netresearchgate.netnih.gov The formyl group is essential for subsequent coupling reactions to build the complex structure of the final drug molecule. For instance, a common synthetic route involves the reductive amination of 5-formyl-2-methoxy-benzoic acid methyl ester with 1-(4-phenyl-1H-imidazol-2-yl)-ethylamine, a reaction where the aldehyde functionality is paramount. nih.gov The methoxy (B1213986) group also plays a crucial role in modulating the electronic properties of the molecule and influencing its reactivity and biological activity. Given that this compound shares the core 5-formyl-2-methoxybenzene structure, it stands as a potential starting material for the synthesis of such pharmaceutical intermediates, with the sulfonate group offering a handle for solubility or further functionalization.

| Pharmaceutical Intermediate | Precursor Compound | Target Drug | Key Synthetic Reaction |

| 5-formyl-2-methoxy-benzoic acid methyl ester | Methyl 2-methoxybenzoate (B1232891) | Eluxadoline | Formylation |

| 2-methoxy-5-{[1-(4-phenyl-1H-imidazol-2-yl)-ethylamino]-methyl}-benzoic acid methyl ester | 5-formyl-2-methoxy-benzoic acid methyl ester | Eluxadoline | Reductive Amination |

The structural components of this compound are found in various bioactive compounds, and its functional groups are amenable to synthetic strategies aimed at producing such molecules. The aldehyde group can readily undergo condensation reactions with amines to form Schiff bases (imines), which are themselves a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

For example, Schiff base ligands derived from substituted benzaldehydes, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), have been used to synthesize metal complexes with potential biological applications. mdpi.com The reaction of such aldehydes with primary amines, like 5-nitropyridine-2-amine, yields Schiff base ligands that can coordinate with metal ions such as Cu(II) and Zn(II). mdpi.com These complexes have been investigated for their antioxidant and enzyme inhibitory activities. mdpi.com The formyl and methoxy groups on this compound suggest its potential as a precursor for analogous Schiff base ligands and their corresponding metal complexes, with the added feature of water solubility due to the sulfonate group.

Integration into Polymer Science and Materials Development

The dual functionality of this compound, possessing both a polymerizable or modifiable aldehyde group and a water-solubilizing sulfonate group, makes it an intriguing candidate for the development of functional polymers and advanced materials.

While direct polymerization of this compound is not widely reported, its structure lends itself to several polymerization strategies. The aldehyde group can participate in condensation polymerizations with suitable co-monomers. For instance, condensation polymers have been synthesized from other aromatic sulfonic acids and aldehydes like formaldehyde. epo.orggoogle.comresearchgate.net These reactions typically proceed under acidic conditions to form cross-linked resins or linear polymers with repeating aromatic units. The resulting sulfonated polymers often exhibit interesting properties, such as ion-exchange capabilities and water solubility, making them useful as dispersants or in other applications. google.comresearchgate.net

Furthermore, the aldehyde functionality can be a site for post-polymerization modification. A polymer backbone could be created using other reactive monomers, with this compound incorporated as a side chain, leaving the aldehyde group free for subsequent reactions. This approach is used to create aldehyde-functional polymers that can be conjugated with proteins, enzymes, or other molecules. nih.govwhiterose.ac.uk The presence of the sulfonate group in this compound would ensure the water solubility of such functional polymers, which is highly desirable for many biological and environmental applications. acs.org The development of water-soluble polymers containing aldehyde groups is an active area of research. nih.govwhiterose.ac.ukresearchgate.netresearchgate.net

| Polymer Type | Potential Role of this compound | Key Functional Groups | Potential Applications |

| Condensation Polymer | Monomer | Aldehyde, Sulfonate | Ion-exchange resins, Dispersants |

| Functional Copolymer | Side-chain functional monomer | Aldehyde, Sulfonate | Bioconjugation, Water-soluble coatings |

| Polyelectrolyte | Monomer | Sulfonate | Membranes, Flocculants |

The aromatic nature of this compound, combined with its reactive aldehyde and ionic sulfonate groups, suggests its potential use in the creation of advanced materials with tailored optical or electronic properties. The incorporation of such a molecule into a polymer backbone could influence the material's refractive index, UV absorption, or fluorescence characteristics. The sulfonate group can also contribute to the formation of polyelectrolytes, which are polymers that carry an electrolyte group. nih.govrsc.orgmdpi.com

Aromatic polyelectrolytes are being investigated for a variety of applications, including as membranes in fuel cells and for water treatment. nih.govrsc.orgmdpi.com The synthesis of these materials often involves the polymerization of monomers that contain ionic groups, or the post-polymerization sulfonation of an existing polymer. mdpi.commdpi.comresearchgate.net this compound could potentially be used as a monomer in the synthesis of such materials, contributing both the ionic charge and a reactive site for cross-linking or further functionalization through its aldehyde group.

Catalytic Applications and Ligand Development

The chemical structure of this compound is well-suited for the development of novel ligands and catalysts. The aldehyde group can be readily converted into a variety of coordinating moieties, most notably through the formation of Schiff bases.

Schiff base ligands are synthesized by the condensation of a primary amine with an aldehyde or ketone. researchgate.net These ligands are highly versatile and can coordinate with a wide range of metal ions to form stable complexes. mdpi.commdpi.commdpi.com Metal complexes of Schiff bases have been extensively studied and have shown catalytic activity in numerous organic transformations, including oxidation, reduction, polymerization, and carbon-carbon bond-forming reactions. researchgate.netrsc.orgresearchgate.netmdpi.com

Environmental Fate and Degradation Research of Sodium 5 Formyl 2 Methoxybenzenesulfonate

Pathways of Environmental Transformation

The environmental transformation of Sodium 5-formyl-2-methoxybenzenesulfonate is expected to be governed by a combination of biological and abiotic processes. The presence of a sulfonate group, a methoxy (B1213986) group, and a formyl group on the benzene (B151609) ring will influence its susceptibility to degradation.

Biodegradation in Aquatic and Terrestrial Systems

No specific studies on the biodegradation of this compound were identified. However, the biodegradability of sulfonated aromatic compounds is known to be variable. The presence of a sulfonate group can make some aromatic compounds more resistant to microbial degradation. researchgate.net The position and nature of other substituents on the aromatic ring also play a crucial role. For instance, some sulfonated aromatic amines can range from readily biodegradable to recalcitrant depending on the substitution pattern. researchgate.net

Linear alkylbenzene sulfonates (LAS), a major class of anionic surfactants, are known to be readily biodegradable under aerobic conditions in both water and soil. industrialchemicals.gov.aunih.gov Mass balance studies in sewage treatment plants have shown that 80-90% of LAS can be degraded. industrialchemicals.gov.au The degradation of aromatic compounds by bacteria typically involves enzymatic pathways that cleave the aromatic ring, often initiated by oxygenases. nih.govunesp.brsemanticscholar.orgnih.govresearchgate.netnih.gov However, the presence of the formyl and methoxy groups on this compound may influence the rate and pathway of biodegradation compared to simpler alkylated benzenesulfonates.

Table 1: General Biodegradability of Related Aromatic Sulfonates This table presents data for analogue compounds, as specific data for this compound is not available.

| Compound Class | Environment | Biodegradation Potential | Key Factors |

|---|---|---|---|

| Linear Alkylbenzene Sulfonates (LAS) | Aerobic (Water, Soil) | Readily Biodegradable industrialchemicals.gov.aunih.gov | Alkyl chain length |

| Sulfonated Aromatic Amines | Aerobic | Variable (Readily to Non-biodegradable) researchgate.net | Position and number of sulfonate groups |

Photolytic and Hydrolytic Degradation

Specific data on the photolytic and hydrolytic degradation of this compound are not available. Generally, aromatic compounds can undergo photodegradation in the presence of sunlight. The formyl group, in particular, may act as a chromophore, potentially facilitating photodegradation.

Hydrolysis is less likely to be a primary degradation pathway for the aromatic sulfonate structure itself, as the carbon-sulfur bond is generally stable under typical environmental pH conditions. However, the substituents on the ring could potentially undergo hydrolysis under certain conditions. For example, while not directly analogous, studies on other organic compounds show that functional groups can influence hydrolytic stability.

Sorption and Mobility in Environmental Matrices

No specific studies on the sorption and mobility of this compound were found. The mobility of this compound in soil and sediment will be influenced by its water solubility and its potential to sorb to organic matter and mineral surfaces. The sulfonate group imparts high water solubility, which would suggest a potential for high mobility in the environment.

However, the aromatic ring structure can lead to sorption to organic carbon in soil and sediment. nih.govnih.govdergipark.org.tr For example, Linear Alkylbenzene Sulfonates (LAS) are known to partition to sludge and organic carbon in sediments. industrialchemicals.gov.au The extent of sorption is influenced by factors such as the organic carbon content of the soil or sediment and the specific chemical structure of the compound. nih.govnih.gov The presence of polar functional groups like the formyl and methoxy groups may also affect the sorption behavior.

Table 2: Sorption Potential of Related Compound Classes in Environmental Matrices This table presents general information for analogue compounds, as specific data for this compound is not available.

| Compound Class | Matrix | Sorption Potential | Influencing Factors |

|---|---|---|---|

| Linear Alkylbenzene Sulfonates (LAS) | Sludge, Sediment | Moderate to High industrialchemicals.gov.au | Organic carbon content, alkyl chain length |

Bioaccumulation and Biotransformation Potential

There is no specific information available on the bioaccumulation and biotransformation of this compound. The potential for bioaccumulation is generally related to a compound's lipophilicity (fat-solubility) and its resistance to metabolic breakdown. acs.orgnih.govnih.govsfu.ca

Sulfonated compounds are typically more water-soluble and less lipophilic, which generally suggests a lower potential for bioaccumulation in fatty tissues. nih.gov For instance, many sulfonated per- and polyfluoroalkyl substances (PFAS) tend to accumulate to a lesser extent than their carboxylated counterparts. nih.gov However, some sulfonated compounds have been shown to bind to proteins in the blood and liver, which can be a mechanism of bioaccumulation. nih.gov Biotransformation in organisms can lead to the formation of metabolites that may be more or less toxic or persistent than the parent compound.

Methodologies for Environmental Monitoring and Analysis

While no methods have been specifically published for this compound, analytical techniques used for other benzenesulfonates could likely be adapted for its detection and quantification in environmental samples.

Commonly used methods for the analysis of sulfonated aromatic compounds include:

High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, HPLC is a versatile technique for separating and quantifying water-soluble organic compounds. researchgate.nettubitak.gov.tracs.org

Solid-Phase Extraction (SPE): This technique is frequently used to pre-concentrate and clean up samples from complex matrices like water, soil, and sediment before instrumental analysis. tubitak.gov.tracs.org

Gas Chromatography (GC): While less common for non-volatile sulfonated compounds, GC can be used after a derivatization step to make the analytes more volatile. epa.gov

Table 3: Analytical Methods for Related Sulfonated Aromatic Compounds This table presents methodologies for analogue compounds, as specific data for this compound is not available.

| Analytical Technique | Sample Matrix | Detection Method | Reference |

|---|---|---|---|

| HPLC | Water, Sediment, Sewage | UV, MS | researchgate.nettubitak.gov.tracs.org |

| SPE-LC/MS | Wastewater, River Water | MS | acs.org |

Future Research Directions and Emerging Trends for Sodium 5 Formyl 2 Methoxybenzenesulfonate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of more efficient and sustainable methods for synthesizing Sodium 5-formyl-2-methoxybenzenesulfonate is a primary area of future research. Current synthetic routes can be built upon by exploring innovative catalytic systems and reaction conditions.

Future investigations will likely focus on:

Advanced Catalytic Sulfonation: Research into novel catalysts for the direct and regioselective sulfonation of 2-methoxybenzaldehyde (B41997) could lead to more efficient production. This includes exploring solid acid catalysts, metal-organic frameworks (MOFs), and other heterogeneous catalysts to simplify purification processes and improve catalyst recyclability.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound and its derivatives represents a green and highly selective alternative to traditional chemical methods. Research in this area could identify or engineer enzymes capable of performing specific transformations on the molecule.

A table summarizing potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalytic Sulfonation | Higher efficiency, easier purification, catalyst recyclability. | Development of novel solid acid catalysts and MOFs. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and control over reaction parameters. | Design of continuous flow reactors for sulfonation. |

| Biocatalysis | Environmentally friendly, high selectivity. | Identification and engineering of specific enzymes. |

Advanced Material Science Applications

The unique combination of functional groups in this compound makes it a promising monomer for the creation of advanced functional polymers. nih.govlbl.gov The sulfonate group imparts hydrophilicity and ion-exchange properties, while the aldehyde group provides a reactive site for polymerization and cross-linking.

Emerging trends in this area include:

High-Performance Polymer Electrolyte Membranes (PEMs): Sulfonated aromatic polymers are actively being investigated as alternatives to perfluorinated ionomers in fuel cells. lbl.govnih.gov The incorporation of this compound into polymer backbones could lead to PEMs with improved proton conductivity, thermal stability, and mechanical properties. frontiersin.org

Stimuli-Responsive Polymers: The aldehyde functionality can be utilized to create polymers that respond to specific stimuli, such as pH or the presence of certain chemicals. nih.gov This could lead to applications in drug delivery, sensors, and smart coatings.

Functional Coatings and Adhesives: Polymers derived from this compound could be used to create specialized coatings with enhanced adhesion, antistatic, or hydrophilic properties. The sulfonate group can improve compatibility with various substrates.

The following table outlines potential material applications:

| Application Area | Key Property Conferred by Monomer | Future Research Direction |

| Polymer Electrolyte Membranes | Proton conductivity, thermal stability. | Optimization of polymer architecture for fuel cell applications. nih.govfrontiersin.org |

| Stimuli-Responsive Polymers | pH and chemical sensitivity via the aldehyde group. | Development of smart materials for targeted drug delivery. nih.gov |

| Functional Coatings | Adhesion, hydrophilicity. | Formulation of novel coatings for specialized industrial uses. |

Chemoinformatics and Machine Learning in Compound Discovery

The integration of chemoinformatics and machine learning is set to revolutionize the discovery and design of new materials based on this compound. These computational tools can accelerate the research and development process by predicting material properties and guiding experimental efforts. researchgate.netresearchgate.net

Future research will likely leverage:

Property Prediction: Machine learning models can be trained to predict the physicochemical and functional properties of polymers derived from this compound and its derivatives. mdpi.commdpi.com This will enable the in-silico screening of large virtual libraries of potential monomers to identify candidates with desired characteristics.

Inverse Design: Advanced algorithms can be employed to design novel monomers with specific target properties. By inputting the desired characteristics, machine learning models can suggest new chemical structures, including derivatives of this compound, for synthesis.

Reaction Optimization: Machine learning can also be used to optimize reaction conditions for the synthesis of both the monomer and the resulting polymers, leading to higher yields and reduced costs. rsc.org

A summary of the role of computational tools is provided below:

| Computational Approach | Application | Expected Outcome |

| Property Prediction | In-silico screening of virtual monomer libraries. | Accelerated identification of promising polymer candidates. mdpi.commdpi.com |

| Inverse Design | Generation of novel monomer structures with desired properties. | Targeted design of next-generation functional materials. |

| Reaction Optimization | Optimization of synthetic parameters. | More efficient and cost-effective production processes. rsc.org |

Interdisciplinary Research Collaborations

The full realization of the potential of this compound will necessitate strong collaborations between researchers from various scientific disciplines. The complexity of modern materials science and its applications requires a multifaceted approach. ucsb.edu

Key areas for interdisciplinary collaboration include:

Chemistry and Materials Science: Synthetic chemists can work with materials scientists to design and create novel polymers with specific architectures and functionalities. birmingham.ac.uk

Computational and Experimental Science: Computational chemists and data scientists can collaborate with experimentalists to design experiments, validate predictions, and accelerate the discovery of new materials.

Academia and Industry: Partnerships between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into real-world applications and commercial products. ucsb.edu

The following table highlights potential interdisciplinary synergies:

| Collaborating Disciplines | Focus Area | Goal |

| Chemistry & Materials Science | Design and synthesis of novel polymers. | Creation of materials with tailored properties. birmingham.ac.uk |

| Computational & Experimental Science | In-silico design and experimental validation. | Acceleration of the materials discovery pipeline. |

| Academia & Industry | Technology transfer and commercialization. | Translation of research into practical applications. ucsb.edu |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 5-formyl-2-methoxybenzenesulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation and formylation of a methoxybenzene precursor. For example, sulfonation of 2-methoxybenzene derivatives can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C), followed by formylation at the para position using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) . Yield optimization requires strict control of stoichiometric ratios (e.g., 1:1.2 for benzene derivative to sulfonating agent) and inert atmospheres to prevent side reactions like over-sulfonation. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure via characteristic shifts: methoxy protons at δ 3.8–4.0 ppm, formyl protons at δ 9.8–10.2 ppm, and sulfonate group absence in proton spectra due to deprotonation .

- HPLC : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) validate purity (>98%) and detect residual precursors .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–Na]⁻ at m/z ≈ 245 .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonate group influence the reactivity of the formyl moiety in cross-coupling reactions?

- Methodological Answer : The sulfonate group increases electrophilicity of the formyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). However, competing coordination with metal catalysts (e.g., Pd in Suzuki couplings) can reduce efficiency. To mitigate this, use bulky ligands (e.g., SPhos) or pre-protect the sulfonate group with ion-exchange resins . Kinetic studies via in-situ IR spectroscopy (monitoring formyl C=O stretch at ~1700 cm⁻¹) reveal reaction progression .

Q. What are the stability challenges of this compound under acidic or oxidative conditions, and how can they be addressed?

- Methodological Answer :

- Acidic Conditions : The formyl group undergoes hydration to geminal diols at pH < 3. Stabilization requires buffered solutions (pH 5–7) or lyophilization for long-term storage .

- Oxidative Conditions : The methoxy group is susceptible to demethylation under strong oxidants (e.g., H₂O₂). Use radical scavengers like BHT (0.1% w/w) or perform reactions under nitrogen . Degradation pathways can be tracked via LC-MS to identify byproducts like 5-formyl-2-hydroxybenzenesulfonate .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with sulfonate-binding pockets (e.g., tyrosine phosphatases). The sulfonate group’s charge complements positively charged arginine residues, while the formyl group may form Schiff bases with lysine .

- MD Simulations : Simulate solvation dynamics in water (TIP3P model) to assess conformational stability. The sodium ion’s role in solubility can be modeled via free-energy perturbation .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile conflicting values for aqueous solubility?

- Methodological Answer : Variations arise from pH-dependent ionization of the sulfonate group. For accurate measurements:

Prepare saturated solutions at controlled pH (2–12) using HCl/NaOH.

Quantify solubility via UV-Vis (λ_max ≈ 270 nm) with calibration curves .

Compare with computational predictions using COSMO-RS models, which account for ionic interactions . Contradictions often resolve when pH and counterion effects (e.g., Na⁺ vs. K⁺) are standardized .

Experimental Design for Novel Applications

Q. Designing a study to evaluate this compound as a surfactant in micellar catalysis: What parameters should be prioritized?

- Methodological Answer :

- Critical Micelle Concentration (CMC) : Determine via conductivity measurements or pyrene fluorescence (I₁/I₃ ratio) .

- Catalytic Efficiency : Test in model reactions (e.g., ester hydrolysis) under varying micelle sizes (dynamic light scattering) and temperatures.

- Environmental Impact : Assess biodegradability via OECD 301F tests (28-day aerobic degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.